molecular formula C22H27N5 B2495929 5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900892-22-0

5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2495929
CAS RN: 900892-22-0
M. Wt: 361.493
InChI Key: NDZFBNPGONUOTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be accomplished through various effective conventions. One approach involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, leading to the formation of polysubstituted pyridines and thieno[2,3-b]pyridines containing the 1,2,3,-triazole moiety. Additionally, 1,3,4-thiadiazoles can be obtained from reactions involving 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with hydrazonoyl chlorides and halo ketones, showcasing the versatility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Abdelriheem, Zaki, & Abdelhamid, 2017).

Scientific Research Applications

Synthesis and Structural Insights

Research has focused on synthesizing novel pyrazolo[1,5-a]pyrimidine compounds and exploring their structural characteristics. For instance, studies have detailed the synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity, demonstrating their potential as antibacterial agents and their interaction with plasma proteins like bovine serum albumin (BSA) (He et al., 2020). Another study synthesized piperazin-1-yl substituted heterobiaryls as ligands for the 5-HT7 receptors, elucidating the structural features affecting binding affinity (Strekowski et al., 2016).

Antiviral and Antimicrobial Activities

Several compounds synthesized from pyrazolo[1,5-a]pyrimidine backbones have been tested for their antiviral and antimicrobial activities. A notable example includes benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrating significant antiavian influenza virus activity (Hebishy et al., 2020). This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antiviral agents.

Biochemical and Biological Effects

Research has also extended to the biochemical and biological effects of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and shown to have beneficial properties as antimetabolites, demonstrating significant antitrypanosomal activity (Novinsion et al., 1976). These findings suggest the therapeutic potential of these compounds in treating diseases caused by trypanosomes.

Pharmacological Potential

The structural modification and evaluation of pyrazolo[1,5-a]pyrimidine compounds have led to the discovery of potential pharmacological agents. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent inhibitors of bacterial biofilm and the MurB enzyme, showing excellent antibacterial efficacies (Mekky & Sanad, 2020).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-16(2)15-25-9-11-26(12-10-25)21-13-18(4)24-22-20(14-23-27(21)22)19-7-5-17(3)6-8-19/h5-8,13-14H,1,9-12,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFBNPGONUOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

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